molecular formula C9H7ClF3NO4S B8778625 4-Methoxy-3-(2,2,2-trifluoroacetamido)benzenesulfonyl chloride

4-Methoxy-3-(2,2,2-trifluoroacetamido)benzenesulfonyl chloride

Cat. No. B8778625
M. Wt: 317.67 g/mol
InChI Key: DFEBXVWRJFRKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09018231B2

Procedure details

Placed chlorosulfonic acid (33 mL, 274 mmol) in a 500 mL four necked round bottomed flask. Then added, 2,2,2-Trifluoro-N-(2-methoxyphenyl)acetamide (20 grams, 91.3 mmol) in dichloro methane (100 mL) drop wise, under stirring in 45 minutes at 0° C. The reaction mass was allowed to reach room temperature and stirred for another 2 hours. Quenched the reaction mass into ice cold water and extracted with ethyl acetate (4×200 mL), the combined organic layer was washed with brine solution (1×50 mL), dried over anhydrous sodium sulfate and solvent was removed under reduced pressure to obtain syrupy product. Yield: 17.5 grams.
Quantity
33 mL
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[F:6][C:7]([F:20])([F:19])[C:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[O:17][CH3:18])=[O:9]>ClCCl>[CH3:18][O:17][C:12]1[CH:13]=[CH:14][C:15]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:16][C:11]=1[NH:10][C:8](=[O:9])[C:7]([F:6])([F:20])[F:19]

Inputs

Step One
Name
Quantity
33 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
four
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
FC(C(=O)NC1=C(C=CC=C1)OC)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then added
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
Quenched the reaction mass into ice cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×200 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with brine solution (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain syrupy product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.